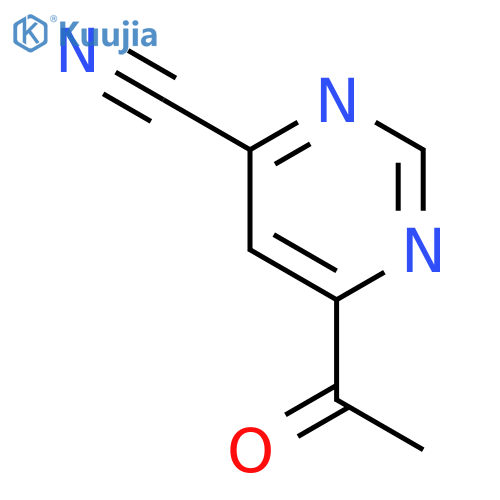

Cas no 155806-83-0 (6-acetylpyrimidine-4-carbonitrile)

155806-83-0 structure

商品名:6-acetylpyrimidine-4-carbonitrile

6-acetylpyrimidine-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinecarbonitrile,6-acetyl-

- 4-Pyrimidinecarbonitrile, 6-acetyl- (9CI)

- 6-acetylpyrimidine-4-carbonitrile

-

- MDL: MFCD09263812

- インチ: InChI=1S/C7H5N3O/c1-5(11)7-2-6(3-8)9-4-10-7/h2,4H,1H3

- InChIKey: GEORJOGJGGTVEB-UHFFFAOYSA-N

- ほほえんだ: C(C1N=CN=C(C#N)C=1)(=O)C

計算された属性

- せいみつぶんしりょう: 147.04300

じっけんとくせい

- PSA: 66.64000

- LogP: 0.55088

6-acetylpyrimidine-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-222561-1.0g |

6-acetylpyrimidine-4-carbonitrile |

155806-83-0 | 90% | 1g |

$1485.0 | 2023-05-31 | |

| Enamine | EN300-222561-0.25g |

6-acetylpyrimidine-4-carbonitrile |

155806-83-0 | 90% | 0.25g |

$735.0 | 2023-09-16 | |

| Enamine | EN300-222561-2.5g |

6-acetylpyrimidine-4-carbonitrile |

155806-83-0 | 90% | 2.5g |

$2912.0 | 2023-09-16 | |

| TRC | A165715-25mg |

6-acetylpyrimidine-4-carbonitrile |

155806-83-0 | 25mg |

$ 295.00 | 2022-06-08 | ||

| Chemenu | CM506560-1g |

6-Acetylpyrimidine-4-carbonitrile |

155806-83-0 | 97% | 1g |

$1057 | 2023-02-02 | |

| Enamine | EN300-222561-5g |

6-acetylpyrimidine-4-carbonitrile |

155806-83-0 | 90% | 5g |

$4309.0 | 2023-09-16 | |

| 1PlusChem | 1P00APAC-2.5g |

4-Pyrimidinecarbonitrile,6-acetyl- |

155806-83-0 | 90% | 2.5g |

$3662.00 | 2023-12-21 | |

| Enamine | EN300-222561-0.5g |

6-acetylpyrimidine-4-carbonitrile |

155806-83-0 | 90% | 0.5g |

$1158.0 | 2023-09-16 | |

| TRC | A165715-2.5mg |

6-acetylpyrimidine-4-carbonitrile |

155806-83-0 | 2.5mg |

$ 50.00 | 2022-06-08 | ||

| 1PlusChem | 1P00APAC-5g |

4-Pyrimidinecarbonitrile,6-acetyl- |

155806-83-0 | 90% | 5g |

$5388.00 | 2023-12-21 |

6-acetylpyrimidine-4-carbonitrile 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

155806-83-0 (6-acetylpyrimidine-4-carbonitrile) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量